molecular formula C30H30N6O4S B6577013 3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 326888-10-2

3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B6577013
CAS No.: 326888-10-2
M. Wt: 570.7 g/mol
InChI Key: ZYYWANARIVLQMJ-UHFFFAOYSA-N
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Description

The compound 3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a complex polycyclic framework with a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione core. Key substituents include:

  • A 4-phenyl-1,2,4-triazole moiety linked via a sulfanyl group.
  • A 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl side chain.

Properties

IUPAC Name

2-[2-[5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O4S/c37-19-18-33-14-16-34(17-15-33)26(38)20-41-30-32-31-25(36(30)22-8-2-1-3-9-22)12-13-35-28(39)23-10-4-6-21-7-5-11-24(27(21)23)29(35)40/h1-11,37H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWANARIVLQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities that warrant thorough investigation.

Chemical Structure

The compound's molecular formula is C26H27N5O3S2C_{26}H_{27}N_5O_3S^2. It features a tricyclic core and various functional groups that may contribute to its biological properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in neurological pathways.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings are known for their antifungal activities. The compound's potential efficacy against various pathogens can be hypothesized based on this structural similarity.

Antioxidant Properties

The presence of multiple functional groups in the compound may enhance its capacity to scavenge free radicals. Research has shown that compounds with similar structures exhibit antioxidant activity through mechanisms such as reducing power assays and DPPH radical scavenging tests.

Anti-inflammatory Effects

Given the presence of the piperazine and triazole moieties, the compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This has been observed in related compounds where structural analogs demonstrated significant reductions in inflammatory markers in vitro.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • Antimicrobial Testing : In a study evaluating various triazole derivatives, compounds showed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Evaluation : A series of diketone derivatives were tested for their antioxidant capabilities using DPPH assays, revealing promising results that suggest a mechanism involving electron donation or hydrogen atom transfer .
  • Inflammation Models : Research involving piperazine derivatives demonstrated their ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating a potential pathway for anti-inflammatory activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantHigh DPPH scavenging activity
Anti-inflammatoryReduced TNF-α levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azatricyclic Cores

Compound 20 ()
  • Structure : 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione.
  • Key Differences :
    • Replaces the sulfanyl-triazole-ethyl group with a 4-(2-methoxyphenyl)piperazine-butyl chain.
    • Lacks the hydroxyethyl substituent on the piperazine ring.
  • Activity : Exhibits affinity for 5-HT receptors (5-HTR) , likely due to the methoxyphenyl-piperazine group .
Netupitant ()
  • Structure : (5S)-3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),9(13),10-trien-2-one.
  • Key Differences :
    • Contains an azabicyclo[2.2.2]octane substituent instead of a triazole-piperazine system.
    • Lacks sulfur-based linkages.
  • Activity : A selective 5-HT3 receptor antagonist used clinically for chemotherapy-induced nausea .
Naphmethonium (16) ()
  • Structure: Features dual 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione cores linked via dimethylamino-pentyl chains.
  • Key Differences: Bulkier dimethylaminoalkyl substituents instead of hydroxyethyl-piperazine.
  • Activity : Acts as an allosteric modulator of muscarinic acetylcholine receptors , highlighting the impact of alkyl chain length on receptor specificity .

Analogs with Modified Heterocyclic Systems

C1 and C2 ()
  • Structures : Heptaazatricyclo[7.4.0.0^{3,7}]trideca-1(13),3,5,9,11-pentaen-13-ol derivatives with phenyl and methylphenyl substituents.
  • Key Differences :
    • Replace the azatricyclo core with a heptaazatricyclo system (7 nitrogen atoms vs. 3).
    • Incorporate hydroxylphenyl groups instead of piperazine.
  • Activity : Inhibit profilin1 (PFN1)-actin interactions , demonstrating how heteroatom count modulates cytoskeletal targeting .
Compound from
  • Structure : 3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[...]-2,4-dione.
  • Key Differences :
    • Features a sulfanylidene (C=S) group instead of sulfanyl (C-S).
  • Implications : The thiocarbonyl group may enhance electron-withdrawing effects, altering binding kinetics .

Piperazine-Modified Derivatives

1-[[4-ethyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]azepan-2-one ()
  • Structure: Substitutes the hydroxyethyl-piperazine with a 4-methoxyphenyl-piperazine and adds an azepanone ring.
  • Key Differences :
    • Methoxyphenyl group may improve blood-brain barrier penetration compared to hydroxyethyl.

Critical Insights

  • Piperazine Modifications : Hydroxyethyl groups (target compound) may enhance solubility but reduce CNS penetration compared to methoxyphenyl () or bicyclic systems (Netupitant) .
  • Heterocyclic Cores : Increasing nitrogen atoms (e.g., heptaazatricyclo in C1/C2) shifts activity from neurotransmitter receptors to cytoskeletal targets .
  • Sulfur Linkages: Sulfanyl vs.

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